molecular formula C11H16N2O2 B13302980 N-(3-methylbutyl)-3-nitroaniline

N-(3-methylbutyl)-3-nitroaniline

Cat. No.: B13302980
M. Wt: 208.26 g/mol
InChI Key: CLMRWGZVGKJDJS-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-3-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, with a 3-methylbutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-3-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 3-nitroaniline, followed by the alkylation of the resulting product with 3-methylbutyl halides under basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetone, and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas with a catalyst, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation, and nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of N-(3-methylbutyl)-3-aminoaniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-methylbutyl)-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitroaromatic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-3-nitroaniline depends on its specific application. In biological systems, it may interact with cellular components through its nitro group, which can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, contributing to its antimicrobial or anticancer effects. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)acetamide: Another compound with a 3-methylbutyl group, but with an acetamide functional group instead of a nitro group.

    3-nitroaniline: A simpler nitroaniline compound without the 3-methylbutyl group.

    N-(3-methylbutyl)-benzisoselenazol-3(2H)-one: A compound with a similar 3-methylbutyl group but with a different core structure.

Uniqueness

N-(3-methylbutyl)-3-nitroaniline is unique due to the combination of its nitro group and 3-methylbutyl substituent, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(3-methylbutyl)-3-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-9(2)6-7-12-10-4-3-5-11(8-10)13(14)15/h3-5,8-9,12H,6-7H2,1-2H3

InChI Key

CLMRWGZVGKJDJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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